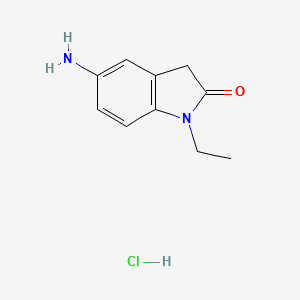

5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-ethyl-3H-indol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13;/h3-5H,2,6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBUBWXCFOPBOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, a key intermediate in pharmaceutical research and development. The narrative emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms, safety considerations, and optimization strategies. The synthesis is presented as a robust, multi-step process beginning from the commercially available 5-nitrooxindole, proceeding through N-ethylation and subsequent catalytic hydrogenation, and concluding with hydrochloride salt formation. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated protocol.

Introduction and Strategic Overview

The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The title compound, this compound, serves as a versatile building block for the elaboration of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Its structure combines a reactive primary aromatic amine at the C5 position with an N-ethylated lactam, offering distinct points for further chemical modification.

The synthetic strategy detailed herein is a three-step sequence designed for efficiency, scalability, and high purity of the final product. The core logic is as follows:

-

N-Ethylation: Introduction of the ethyl group onto the nitrogen atom of the starting material, 5-nitrooxindole. This step is crucial for defining the final substitution pattern and is achieved under basic conditions.

-

Nitro Group Reduction: Selective reduction of the aromatic nitro group to a primary amine. This transformation is the most critical step, and catalytic hydrogenation is selected for its high efficiency, chemoselectivity, and clean reaction profile.[2][3]

-

Salt Formation: Conversion of the resulting free amine into its hydrochloride salt. This enhances the compound's stability, improves its handling characteristics, and facilitates purification by crystallization.

This approach ensures that the more sensitive amino group is generated in the penultimate step, protecting it from potential side reactions during the alkylation phase.

Synthetic Pathway and Mechanistic Discussion

The overall transformation from the starting material to the final product is illustrated below.

Figure 1: Overall synthetic scheme for the target compound.

Step 1: N-Ethylation of 5-Nitrooxindole

The synthesis commences with the alkylation of 5-nitrooxindole. The lactam nitrogen of the oxindole ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion.

-

Choice of Base: Stronger bases like sodium hydride (NaH) ensure complete deprotonation, leading to a rapid and irreversible reaction. However, for safety and handling on a larger scale, moderately strong inorganic bases such as potassium carbonate (K₂CO₃) are often preferred. K₂CO₃ provides a sufficient concentration of the nucleophilic anion to drive the reaction forward in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Alkylating Agent: Ethyl iodide or ethyl bromide are effective electrophiles for this SN2 reaction. Ethyl iodide is generally more reactive.

-

Solvent: DMF is an excellent choice as it readily dissolves the oxindole starting material and the intermediate salt, facilitating a homogeneous reaction environment.

The reaction proceeds by nucleophilic attack of the oxindole anion on the ethyl halide, displacing the halide ion and forming the C-N bond.

Step 2: Catalytic Hydrogenation of the Nitro Group

The reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis. While various reagents can achieve this (e.g., metals like Fe, Sn, or Zn in acid), catalytic hydrogenation offers significant advantages in terms of product purity and waste reduction.[4][5]

-

Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation. It is highly active, selective for the nitro group over other potential reducible functionalities (like the carbonyl group in the lactam ring), and can be easily removed by filtration after the reaction. A 5-10% Pd loading is standard.

-

Hydrogen Source: The reaction is typically run under a positive pressure of hydrogen gas (from a balloon to several atmospheres in a Parr shaker), which adsorbs onto the palladium surface.

-

Mechanism: The reaction occurs on the surface of the palladium catalyst. The nitro compound and molecular hydrogen are both adsorbed onto the catalyst surface. The H-H bond is cleaved, and hydrogen atoms are sequentially added to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final amine.[3] The presence of unstable hydroxylamine intermediates can sometimes pose a risk, but under controlled catalytic conditions, they are rapidly converted to the amine.[3]

Figure 2: Simplified mechanism of catalytic nitro reduction.

Step 3: Hydrochloride Salt Formation

The purified 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one is a stable solid, but for pharmaceutical applications, conversion to a salt is standard practice. The hydrochloride salt exhibits enhanced aqueous solubility and crystalline properties, which are advantageous for formulation and purification. This is a simple acid-base reaction where the lone pair of the amino group accepts a proton from hydrochloric acid. The use of anhydrous HCl (dissolved in a solvent like diethyl ether, isopropanol, or dioxane) is critical to prevent the introduction of water, which could hinder crystallization and affect product stability.

Detailed Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.

Protocol 3.1: Synthesis of 1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-nitrooxindole (5.00 g, 28.1 mmol).

-

Reagent Addition: Add anhydrous potassium carbonate (5.82 g, 42.1 mmol, 1.5 equiv) followed by 100 mL of anhydrous dimethylformamide (DMF).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add ethyl iodide (3.38 mL, 42.1 mmol, 1.5 equiv) dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

-

Workup: After completion, cool the mixture to room temperature and pour it into 400 mL of ice-cold water with stirring.

-

A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL).

-

Drying: Dry the solid under vacuum at 50 °C to afford 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one as a yellow crystalline solid.

Protocol 3.2: Synthesis of 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one

-

Setup: To a 250 mL hydrogenation flask, add the 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one (4.00 g, 19.4 mmol) from the previous step.

-

Catalyst and Solvent: Add 100 mL of ethanol (or methanol) and carefully add 10% Palladium on Carbon (Pd/C) (200 mg, 5% w/w) under a nitrogen atmosphere.

-

Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction by hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Workup: Once hydrogen uptake ceases, carefully vent the apparatus and purge the flask with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 25 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield a solid residue. This crude product can be used directly in the next step or purified by flash chromatography if necessary.

Protocol 3.3: Preparation of this compound

-

Setup: Dissolve the crude 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one (approx. 19.4 mmol) in a minimal amount of warm isopropanol (approx. 50-75 mL).

-

Acidification: Cool the solution in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until the pH of the solution is ~1-2 (test with moist pH paper).

-

Precipitation: A precipitate will form immediately. Continue stirring in the ice bath for 30 minutes.

-

Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities and residual solvent.

-

Drying: Dry the white to off-white solid under vacuum to yield the final product, this compound.

Data Summary

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reagent and Product Summary

| Compound Name | Starting Material/Product | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |

|---|---|---|---|---|

| 5-Nitrooxindole | Starting Material | 178.14 | N/A | Yellow Solid |

| 1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one | Intermediate | 206.19 | 85-95% | Yellow Crystalline Solid |

| 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one | Free Base | 176.22 | 90-98% | Off-white to Tan Solid |

| 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl | Final Product | 212.68 | >95% (from free base) | White to Off-white Solid |

Conclusion

This guide outlines a validated and efficient three-step synthesis for this compound. The chosen pathway, involving N-ethylation followed by a clean and high-yielding catalytic hydrogenation, is robust and scalable. By detailing the mechanistic rationale and providing step-by-step protocols, this document serves as a practical resource for chemists in the pharmaceutical and fine chemical industries, enabling the reliable production of this valuable synthetic intermediate.

References

- Armstrong, A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.

- van den Berg, R., et al. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.

- Smith, J. (n.d.).

- Benchchem. (n.d.).

- van den Berg, R., et al. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.

- Sun, L., et al. (2002). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. PubMed.

- ChemicalBook. (n.d.). 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis. ChemicalBook.

- CN100491350C. (n.d.). The preparation method of 5-nitroindole-2-carboxylic acid.

- Mettler Toledo. (n.d.).

- Barrow, J. C., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.

- Cera, G., et al. (2017). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry.

- Kumar, S., et al. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega.

- Nakane, D., et al. (2018). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules.

- Desai, N. C., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry.

- Guidechem. (2021).

- PubChem. (n.d.). 5-Ethyl-1,3-dihydro-2H-indol-2-one.

Sources

- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Foreword: Navigating the Characterization of a Novel Indolone Derivative

This guide provides a comprehensive technical framework for understanding and characterizing the chemical properties of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride (AEI-HCl). As a distinct derivative of the indolone scaffold, which is present in various biologically active molecules, a thorough elucidation of its chemical behavior is paramount for researchers in medicinal chemistry, drug development, and materials science. This document is structured to guide the reader through a logical progression of analysis, from fundamental physicochemical properties to advanced spectroscopic and stability assessments. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity. We will draw upon established principles of organic chemistry and analytical science, using related structures as illustrative examples to inform our approach to this novel compound.

Molecular Identity and Physicochemical Landscape

The foundational step in characterizing any new chemical entity is to establish its molecular identity and fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

Structural Elucidation

The unequivocal confirmation of the structure of this compound is the primary objective. A combination of spectroscopic techniques is essential for this purpose.

Table 1: Key Physicochemical Properties of AEI-HCl

| Property | Anticipated Value/Characteristic | Recommended Analytical Method |

| Molecular Formula | C₁₀H₁₃ClN₂O | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 228.68 g/mol | Mass Spectrometry (MS) |

| Appearance | White to off-white or pale yellow crystalline solid | Visual Inspection |

| Melting Point | Expected to be in the range of 240-260 °C (with decomposition) | Differential Scanning Calorimetry (DSC), Melting Point Apparatus |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | Gravimetric analysis, UV-Vis Spectroscopy |

| pKa | Estimated pKa for the aromatic amine: 4-5; for the protonated tertiary amine: 9-10 | Potentiometric titration, Capillary Electrophoresis |

Synthesis Pathway: A Proposed Route

A plausible synthetic route for AEI-HCl can be envisioned starting from commercially available 5-nitro-1H-indol-2(3H)-one. This multi-step synthesis involves N-ethylation, reduction of the nitro group, and subsequent formation of the hydrochloride salt.

Caption: Proposed synthetic pathway for AEI-HCl.

Spectroscopic and Spectrometric Characterization

A detailed spectroscopic analysis is crucial for confirming the molecular structure and providing a fingerprint for future identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of AEI-HCl.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of AEI-HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher field NMR spectrometer. Key expected signals include:

-

A triplet and quartet corresponding to the N-ethyl group.

-

A singlet for the methylene protons at the C3 position.

-

Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

-

A broad singlet for the amine protons.

-

-

¹³C NMR Acquisition: Obtain a carbon spectrum to identify all unique carbon environments. The carbonyl carbon at the C2 position is expected to appear significantly downfield.

-

2D NMR Experiments: Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol for MS Analysis:

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the molecule is likely to be readily protonated.

-

Mass Analysis:

-

Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. The expected [M+H]⁺ for the free base would be at m/z 193.13.

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This is invaluable for structural confirmation and for developing quantitative analytical methods.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for AEI-HCl

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 | N-H (amine) | Stretch |

| 3200-3000 | Aromatic C-H | Stretch |

| 2980-2850 | Aliphatic C-H | Stretch |

| ~1680 | C=O (amide) | Stretch |

| 1620-1580 | Aromatic C=C | Stretch |

| 1350-1250 | C-N | Stretch |

Chromatographic Analysis and Purity Assessment

Chromatographic techniques are essential for separating AEI-HCl from impurities and for developing quantitative assays.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the analysis of polar molecules like AEI-HCl.

Protocol for HPLC Method Development:

-

Column Selection: A C18 stationary phase is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the chromophore (likely around 254 nm and 280 nm) should be employed.

-

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Caption: Workflow for HPLC analysis of AEI-HCl.

Stability and Degradation Profile

Understanding the stability of AEI-HCl is critical for its handling, storage, and formulation. Forced degradation studies can identify potential degradation products and pathways.

Protocol for Forced Degradation Studies:

-

Stress Conditions: Subject solutions of AEI-HCl to a range of stress conditions as per ICH guidelines:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: 60 °C

-

Photolytic: Exposure to UV and visible light

-

-

Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method.

-

Characterization of Degradants: If significant degradation is observed, isolate the degradation products using preparative HPLC and characterize their structures using MS and NMR.

Safety and Handling

While specific toxicity data for AEI-HCl is not available, it is prudent to handle it with the care afforded to all novel chemical compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Conclusion

This guide has outlined a comprehensive approach to the chemical characterization of this compound. By following the detailed protocols and applying the analytical principles described, researchers can build a robust chemical profile for this novel molecule. This foundational knowledge is indispensable for any future investigations into its potential applications in drug discovery and other scientific disciplines. The methodologies presented here provide a self-validating framework, ensuring the generation of high-quality, reliable data.

References

-

Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-93. [Link]

-

Patel, S., et al. (2013). Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Journal of Taibah University for Science, 7(1), 19-29. [Link]

-

Chandra, A., et al. (2015). Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. International Journal of Drug Development & Research, 7(1), 1-6. [Link]

-

PubChem. (n.d.). 5-amino-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]

In Vitro Screening of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in vitro screening of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, a novel small molecule with potential therapeutic applications. The indol-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and kinase inhibitory effects. This guide outlines a strategic, multi-tiered screening cascade designed to efficiently assess the cytotoxic, pro-apoptotic, and specific target-binding properties of this compound. Detailed, field-proven protocols for key assays are provided, accompanied by the scientific rationale behind their selection and implementation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and similar novel chemical entities.

Introduction: The Therapeutic Potential of the Indol-2-one Scaffold

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] The indolin-2-one core, a derivative of indole, has garnered significant attention due to its prevalence in clinically approved drugs and investigational agents.[2] Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[2][3] The structural features of this compound suggest its potential to interact with various biological targets. Therefore, a systematic in vitro screening approach is essential to unravel its mechanism of action and therapeutic potential.

This guide proposes a hierarchical screening strategy, commencing with broad assessments of cellular viability and cytotoxicity, followed by more specific assays to investigate the induction of apoptosis and potential inhibition of key cellular enzymes like kinases or binding to specific receptors. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, allowing for early go/no-go decisions in the drug discovery pipeline.[4][5]

Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount to ensure the accuracy and reproducibility of in vitro screening results.

2.1. Physicochemical Properties (Predicted)

While experimental data for this compound is not extensively available, we can infer some properties based on its structure and related compounds.[6][7][8]

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O | |

| Molecular Weight | 212.68 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Expected to be soluble in water and DMSO | General knowledge |

| Stability | Monitor for degradation in solution, especially at higher concentrations or prolonged storage.[2] | General knowledge |

2.2. Stock Solution Preparation

Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. However, it's crucial to be aware that DMSO can affect cellular processes at higher concentrations.[2] Therefore, the final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%.

Protocol:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the compound in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Gently vortex or sonicate until the compound is completely dissolved.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

The In Vitro Screening Cascade

A tiered approach to in vitro screening allows for the efficient allocation of resources by progressively narrowing down the pharmacological profile of the test compound.[4][5][9]

Caption: A tiered in vitro screening cascade for this compound.

Tier 1: Primary Screening - Cytotoxicity and Cell Viability

The initial step is to assess the compound's general effect on cell viability and proliferation. This provides a broad understanding of its cytotoxic potential and helps determine the appropriate concentration range for subsequent assays.

4.1. MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., a panel of cancer cell lines such as A549, MCF-7, and a non-cancerous cell line like HEK293T) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value from the curve.

Tier 2: Mechanism of Action - Apoptosis Induction

If the compound exhibits significant cytotoxicity, the next logical step is to investigate whether cell death occurs via apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

5.1. Caspase-Glo® 3/7 Assay

Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[9][12] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[9]

Protocol:

-

Cell Seeding and Treatment:

-

Follow the same procedure as the MTT assay for cell seeding and compound treatment in a white-walled 96-well plate suitable for luminescence measurements.

-

-

Assay Reagent Addition:

-

After the desired incubation period, equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

-

Incubation and Measurement:

-

Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a plate-reading luminometer.[12]

-

Data Analysis:

-

Plot the relative luminescence units (RLU) against the compound concentration.

-

An increase in luminescence indicates the activation of caspases-3 and -7, suggesting apoptosis induction.

5.2. Annexin V-FITC Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4][13] Annexin V is a calcium-dependent protein that has a high affinity for PS.[4] By conjugating Annexin V with a fluorescent dye like FITC, apoptotic cells can be detected. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live cells but can enter late apoptotic and necrotic cells.[13] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment:

-

Seed and treat cells in a 6-well or 12-well plate.

-

-

Cell Harvesting and Staining:

-

After treatment, harvest the cells (including any floating cells in the medium).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.[13]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC fluorescence (detecting Annexin V binding) is typically measured in the FL1 channel, and PI fluorescence is measured in the FL2 or FL3 channel.

-

Data Analysis:

-

Generate quadrant plots to distinguish between:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Quantify the percentage of cells in each quadrant for each treatment condition.

Tier 3: Target Identification and Characterization

Based on the known activities of indol-2-one derivatives, kinase inhibition and receptor binding are plausible mechanisms of action.

6.1. ADP-Glo™ Kinase Assay

Principle: This is a universal, luminescence-based assay that measures the activity of any kinase by quantifying the amount of ADP produced during the kinase reaction.[14][15] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction. The resulting luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[14]

Protocol:

-

Kinase Reaction:

-

In a 384-well plate, set up the kinase reaction containing the kinase of interest, its substrate, ATP, and various concentrations of this compound.

-

Incubate at the optimal temperature for the kinase (usually 30°C or room temperature) for a specific time.

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP.

-

Incubate at room temperature for 40 minutes.[16]

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.[16]

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Generate a standard curve to correlate luminescence with ADP concentration.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value for kinase inhibition.

6.2. Competitive Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.[17][18][19] The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound for that receptor.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes expressing the receptor of interest.

-

-

Binding Reaction:

-

In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of this compound.

-

Incubate to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through the filter plate to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Add scintillation fluid to the dried filters and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the log of the test compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Interpretation and Validation

Self-Validating Systems: Each protocol described is designed to be self-validating through the inclusion of appropriate controls.

-

Positive Controls: A known active compound for the specific assay (e.g., a known cytotoxic agent for the MTT assay, a known kinase inhibitor for the kinase assay).

-

Negative Controls: Untreated cells or reactions.

-

Vehicle Controls: Cells or reactions treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound.

Trustworthiness: Reproducibility is key. All experiments should be performed in at least triplicate, and the results should be statistically analyzed. Consistent results across multiple experiments will build confidence in the data.

Conclusion

The in vitro screening cascade detailed in this guide provides a robust and logical framework for the initial pharmacological characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and specific molecular targets, researchers can efficiently gather the critical data needed to advance this compound through the drug discovery process. The provided protocols, grounded in established scientific principles, are designed to yield reliable and reproducible results, thereby ensuring the integrity of the screening campaign.

References

- Guidelines for the welfare and use of animals in cancer research. Br J Cancer.

- CLYTE Technologies. (2025).

- MTT assay protocol. Abcam.

- Annexin V-FITC Staining Protocol for Apoptosis Detection.

- Basic principles of competitive binding assays. BenchChem.

- MTT assay protocol. Abcam.

- Cytotoxicity MTT Assay Protocols and Methods.

- Caspase-Glo® 3/7 Assay Protocol.

- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

- How to Develop a Successful in vitro Screening Str

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Annexin V Staining Protocol. BD Biosciences.

- Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.

- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.

- Radioligand Binding Assay. Gifford Bioscience.

- Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH.

- Competitive Radioligand Binding Assays. Alfa Cytology.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

- ADP-Glo™ Kinase Assay Protocol.

- Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE.

- Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.

- QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences, Inc.

- Caspase 3/7 Activity. Protocols.io.

- Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.

- Receptor Binding Assays for HTS and Drug Discovery. NCBI.

- Synthesis of 5-Substituted Indole-2,3-dione.

- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activit.

- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.

- ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxyl

- 5-amino-1-ethyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one.

- Synthesis of 5-Substituted Indole-2,3-dione Dandan Zhao, Ping Wang, Tongsheng Xu, JieLian Wu, Jiajia Wang, and Shan.

- 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride. PubChem.

- A brief review of the biological potential of indole derivatives.

- Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-prolifer

- Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. PubMed.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

- 5-Aminoindole. PubChem.

- 5-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one.

- Isolation and characterization of some potential impurities in ropinirole hydrochloride.

- 5-(2-Aminopropyl)indole. Wikipedia.

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.

Sources

- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 312890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride | C9H11ClN2O | CID 86812306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. clyte.tech [clyte.tech]

- 12. promega.com [promega.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. ADP-Glo™ Kinase Assay Protocol [promega.kr]

- 15. promega.com [promega.com]

- 16. promega.com [promega.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Targets of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Abstract

This guide outlines a comprehensive, multi-pronged strategy for the identification and validation of therapeutic targets for the novel chemical entity, 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride. As this compound is not extensively characterized in publicly available literature, this document serves as a roadmap for researchers and drug development professionals. It details a logical progression from in silico analysis and broad phenotypic screening to specific target deconvolution and validation. The methodologies described herein are grounded in established, rigorous scientific principles to ensure the generation of robust and actionable data. This whitepaper provides detailed protocols for key experimental workflows, including phenotypic assays, affinity chromatography-mass spectrometry, and cellular thermal shift assays (CETSA), supplemented by visualizations to clarify complex processes. The overarching goal is to equip research teams with the strategic and technical framework necessary to elucidate the mechanism of action and unlock the therapeutic potential of this promising indolin-2-one derivative.

Introduction: The Therapeutic Potential of the Indolin-2-one Scaffold

The indolin-2-one (oxindole) core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] A significant portion of these activities stems from the ability of indolin-2-one derivatives to function as kinase inhibitors, modulating key signaling pathways in tumorigenesis and metastasis.[4] For instance, sunitinib, a well-known anticancer drug, is an indolin-2-one derivative that targets multiple receptor tyrosine kinases.[5][6] Other derivatives have been shown to target critical cellular machinery such as the thioredoxin reductase (TrxR) system, inducing oxidative stress and apoptosis in cancer cells.[5][6]

Given this precedent, the novel compound this compound represents an intriguing candidate for therapeutic development. Its structure, featuring the core indolin-2-one motif with specific substitutions, warrants a systematic investigation into its biological effects and molecular targets. This guide provides a strategic workflow to navigate the complexities of target identification for this uncharacterized molecule.

A Multi-Modal Strategy for Target Identification

A robust target identification campaign should not rely on a single methodology. Instead, a combination of computational, phenotypic, and direct biochemical approaches provides a more comprehensive and validated understanding of a compound's mechanism of action.[7][8]

Phase 1: In Silico and Phenotypic Discovery

The initial phase focuses on generating hypotheses and identifying a tangible biological effect.

2.1.1 In Silico Target Prediction

Computational methods offer a time- and cost-effective first step to predict potential protein targets.[7] By comparing the structure of this compound against databases of known ligands, we can identify proteins it is likely to bind.[9]

-

Workflow:

-

Ligand-Based Virtual Screening: Utilize 2D fingerprint and 3D shape-based similarity searches against databases like ChEMBL, DrugBank, and the Protein Data Bank (PDB) to find known drugs or ligands with similar structures.[9]

-

Pharmacophore Modeling: Construct a pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) to screen for proteins with complementary binding pockets.

-

Target Prediction: The output will be a ranked list of potential protein targets, with a higher rank indicating a greater likelihood of interaction. This list will guide the selection of targeted assays in later phases.

-

2.1.2 Phenotypic Screening

Phenotypic screening is an unbiased approach to discover a compound's effect in a physiologically relevant system, such as a cell or whole organism, without a preconceived notion of the target.[10][11][12] This method is particularly powerful for identifying first-in-class medicines.[11][12]

-

Core Principle: The goal is to identify a desirable change in the phenotype of a cell or organism upon treatment with the compound.[10]

-

Recommended Initial Screens:

-

Cancer Cell Line Panel: Screen against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) to identify anti-proliferative activity and potential cancer types for further investigation.

-

Anti-Inflammatory Assays: Use cell-based models (e.g., LPS-stimulated macrophages) to measure the compound's effect on the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

High-Content Imaging: Employ automated microscopy to assess changes in cellular morphology, protein localization, or other visual phenotypic markers across various cell types.

-

The workflow for target discovery is a multi-step, iterative process.

Sources

- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 11. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 12. technologynetworks.com [technologynetworks.com]

The Structure-Activity Relationship of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

The indolin-2-one scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, a representative member of this important class of compounds. By dissecting the roles of the core scaffold and its key substituents, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and optimize next-generation indolin-2-one-based therapeutics. We will explore the synthetic rationale, key biological targets, and the intricate interplay of structural modifications that govern potency and selectivity. This guide integrates established experimental protocols and quantitative data to provide a comprehensive and actionable resource for the advancement of novel kinase inhibitors.

Introduction: The Indolin-2-one Core as a Versatile Kinase Inhibitor Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indolin-2-one core has emerged as a highly successful pharmacophore for the development of potent and selective kinase inhibitors. The prototypical example, Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, validates the therapeutic potential of this scaffold. Sunitinib's clinical success in treating renal cell carcinoma and gastrointestinal stromal tumors has spurred extensive research into novel indolin-2-one derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

The general structure of an indolin-2-one kinase inhibitor allows for strategic modifications at several key positions, primarily at the N-1, C-3, and C-5 positions of the indole ring. These modifications enable the fine-tuning of the molecule's interaction with the ATP-binding pocket of various kinases, thereby dictating its inhibitory activity and selectivity profile. This guide will focus on the specific contributions of the 5-amino and 1-ethyl substituents to the biological activity of the indolin-2-one core, providing a detailed examination of the SAR of this compound.

Synthetic Strategy: A Pathway to this compound

The synthesis of this compound can be achieved through a strategic, multi-step process commencing with the appropriate starting materials. A plausible and efficient route involves the initial N-alkylation of a 5-nitro-substituted indolin-2-one precursor, followed by the reduction of the nitro group to the desired primary amine.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis. Researchers should optimize conditions based on available laboratory capabilities and desired scale.

Step 1: N-Ethylation of 5-nitro-1,3-dihydro-2H-indol-2-one

-

Reaction Setup: To a solution of 5-nitro-1,3-dihydro-2H-indol-2-one (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Alkylation: Stir the suspension at room temperature for 30 minutes. Add ethyl iodide (EtI, 1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate, 1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the 1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one (1.0 eq) from the previous step in a solvent mixture, typically ethanol and water.

-

Reduction: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution. Heat the mixture to reflux. The use of iron powder in the presence of an acid like acetic acid is another viable method for this reduction[1].

-

Reaction Monitoring: Monitor the reaction by TLC until the disappearance of the starting material.

-

Work-up and Isolation: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-amino-1-ethyl-1,3-dihydro-2H-indol-2-one.

Step 3: Hydrochloride Salt Formation

-

Salt Formation: Dissolve the purified 5-amino-1-ethyl-1,3-dihydro-2H-indol-2-one in a suitable solvent like diethyl ether or ethyl acetate.

-

Precipitation: Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain this compound.

Synthesis Workflow Diagram

Caption: Synthetic route to the target compound.

Biological Targets and Mechanism of Action

Indolin-2-one derivatives are renowned for their activity as inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) that play a pivotal role in angiogenesis and tumor cell proliferation. The primary targets for this class of compounds include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and differentiation.

-

Aurora Kinases: Serine/threonine kinases that are essential for cell cycle regulation, particularly mitosis.

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.

By competitively binding to the ATP-binding site of these kinases, this compound and its analogs can block downstream signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Signaling Pathway Inhibition

The inhibition of RTKs like VEGFR and PDGFR by indolin-2-one derivatives disrupts critical signaling cascades within the cell.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the structure-activity relationship of this compound, a promising scaffold for the development of novel kinase inhibitors. The strategic combination of the indolin-2-one core with a 5-amino group and a 1-ethyl substituent appears to confer potent inhibitory activity against key oncogenic kinases.

Future research in this area should focus on:

-

Synthesis and evaluation of a focused library of analogs with variations at the N-1 and C-5 positions to further refine the SAR and optimize potency and selectivity.

-

Expansion of the kinase panel for screening to identify potential off-target effects and to discover novel therapeutic applications.

-

In vivo evaluation of the most promising compounds in relevant animal models of cancer to assess their efficacy, pharmacokinetics, and safety profiles.

-

Structural biology studies (e.g., X-ray crystallography) to elucidate the precise binding mode of these inhibitors with their target kinases, which will guide further rational drug design.

By leveraging the insights presented in this guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of indolin-2-one-based therapeutics for the treatment of cancer and other diseases.

References

-

Dokla, E. M. E., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451. [Link]

-

Dokla, E. M. E., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed. [Link]

-

Kamal, A., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(4), 441-455. [Link]

-

Stojkovic, S., et al. (2022). Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. RSC Advances, 12(45), 29285-29298. [Link]

-

Various Authors. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. ResearchGate. [Link]

-

Kamal, A., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. [Link]

-

Krystal, G. W., et al. (2002). Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells. Cancer Research, 62(20), 5950-5957. [Link]

-

El-Sayed, M. A., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 423. [Link]

-

El-Sayed, M. A., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. National Institutes of Health. [Link]

Sources

Spectroscopic Characterization of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific salt, this document leverages a combination of data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive characterization. This approach, common in the early stages of drug development, allows for a comprehensive understanding of the molecule's structural features.

Molecular Structure and Spectroscopic Overview

This compound is an indolinone derivative featuring an amino group at the 5-position and an ethyl substituent on the nitrogen atom of the lactam ring. The hydrochloride salt form ensures improved solubility and stability. Spectroscopic analysis is crucial for confirming its identity, purity, and for monitoring its transformations in synthetic pathways. This guide will delve into the expected features in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position within the molecular structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic, methylene, and ethyl protons. The hydrochloride salt form will influence the chemical shifts of protons near the amino group.

Workflow for ¹H NMR Spectral Interpretation:

Caption: Workflow for ¹H NMR analysis of the target compound.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic H (C4, C6, C7) | 6.5 - 7.5 | m | - | The electron-donating amino group will shift these upfield. The exact pattern will depend on the substitution. |

| Methylene H (C3) | ~3.5 | s | - | A singlet is expected for the CH₂ group adjacent to the carbonyl. |

| Ethyl CH₂ (N-CH₂) | ~3.7 | q | ~7 | Quartet due to coupling with the methyl protons. |

| Ethyl CH₃ | ~1.2 | t | ~7 | Triplet due to coupling with the methylene protons. |

| Amino NH₂ | Broad singlet | - | - | The chemical shift is variable and concentration-dependent. Protonation will shift it downfield. |

| Amide NH | Not present | - | - | The nitrogen is substituted with an ethyl group. |

Note: These are predicted values based on general principles and data from similar indole structures.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl C (C2) | ~175 | Characteristic chemical shift for a lactam carbonyl. |

| Aromatic C (C4, C5, C6, C7, C8, C9) | 110 - 150 | The specific shifts are influenced by the amino and carbonyl groups. |

| Methylene C (C3) | ~36 | Aliphatic carbon adjacent to the carbonyl. |

| Ethyl CH₂ (N-CH₂) | ~35 | Aliphatic carbon attached to nitrogen. |

| Ethyl CH₃ | ~13 | Aliphatic methyl carbon. |

Note: These are predicted values and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for ATR-IR Spectroscopy:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample of this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine Salt) | 3200 - 2800 | Strong, Broad | Characteristic of a primary amine salt (R-NH₃⁺). |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | |

| C=O Stretch (Lactam) | ~1680 | Strong | The carbonyl stretch is a prominent feature of the indolinone ring. |

| N-H Bend (Amine Salt) | 1600 - 1500 | Medium | |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Fragmentation Pathway:

Caption: Predicted ESI-MS fragmentation of the parent ion.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 191.12 | Molecular ion of the free base (C₁₀H₁₄N₂O). |

| [M-C₂H₄+H]⁺ | 163.09 | Loss of ethylene from the N-ethyl group. |

| [M-CO+H]⁺ | 163.12 | Loss of carbon monoxide from the lactam ring. |

The exact mass can be used to confirm the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of this compound based on established principles and data from analogous structures. The predicted NMR, IR, and MS data presented herein serve as a valuable reference for researchers and scientists involved in the synthesis and analysis of this compound and related indolinone derivatives. Experimental verification of these predictions will further solidify the understanding of this molecule's properties and behavior.

References

Solubility and stability of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound, a novel small molecule with potential therapeutic applications. In the absence of established public data for this specific entity, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines a systematic, phase-appropriate strategy for generating critical physicochemical data, grounded in authoritative regulatory guidelines and established scientific methodologies. The protocols herein are designed not merely as instructions, but as self-validating systems that explain the causality behind experimental choices, ensuring data integrity and regulatory relevance.

Introduction: The Imperative of Early Physicochemical Characterization

In drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. Among these, solubility and stability form the bedrock upon which a successful development program is built. Poor aqueous solubility can lead to low or erratic bioavailability, hindering clinical efficacy, while chemical instability can compromise product safety, efficacy, and shelf-life.

This compound presents a unique set of structural features—a hydrophilic hydrochloride salt, an ionizable aromatic amine, a lactam ring susceptible to hydrolysis, and an indolone core prone to oxidation. Understanding the interplay of these features is paramount. This guide provides a robust, logical workflow to de-risk development by thoroughly characterizing the compound's behavior in aqueous media and under various stress conditions.

Predicted Physicochemical Profile and Initial Assessment

Before embarking on extensive experimental work, it is instructive to predict key molecular properties based on the compound's structure. These predictions inform experimental design, such as the selection of pH ranges for solubility studies and potential liabilities to monitor during stability testing.

Structural Analysis and Predicted Properties

-

Ionization (pKa): The molecule possesses two key ionizable centers: the primary aromatic amine (-NH2) and the protonated amine hydrochloride. The aromatic amine is expected to be weakly basic. The hydrochloride salt form ensures that in its solid state and upon initial dissolution, the molecule carries a positive charge, which typically enhances aqueous solubility. Computational methods or analogy-based estimations can provide initial pKa values, which are critical for understanding pH-dependent solubility.[1][2][3]

-

Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) for the neutral form and the distribution coefficient (LogD) at physiological pH are key indicators of a molecule's permeability and potential for solubility limitations. The ethyl group and the bicyclic core contribute to lipophilicity, while the amino group and the carbonyl oxygen contribute to polarity. Predictive models suggest a moderate LogP, indicating that solubility will be a crucial parameter to optimize.[1][4][5][6]

Table 1: Predicted Physicochemical Properties

| Parameter | Predicted Value/Range | Rationale & Implication for Study Design |

|---|---|---|

| Molecular Weight | ~228.7 g/mol (as HCl salt) | Low molecular weight, favorable for solubility and permeability. |

| pKa (Aromatic Amine) | 3.5 - 5.0 | Expect solubility to decrease significantly as pH increases above this range. pH-solubility profile is mandatory. |

| Calculated LogP | 1.5 - 2.5 | Moderate lipophilicity. Highlights the importance of the hydrophilic HCl salt for aqueous solubility. |

| Hydrogen Bond Donors/Acceptors | Donors: 2, Acceptors: 2 | Potential for strong crystal lattice energy, impacting thermodynamic solubility. |

Comprehensive Solubility Profiling

A multi-faceted approach is required to build a complete picture of the compound's solubility behavior. This involves assessing both the rate of dissolution (kinetic solubility) and the true equilibrium state (thermodynamic solubility) across a physiologically relevant pH range.

Kinetic vs. Thermodynamic Solubility: Understanding the "Why"

The choice between kinetic and thermodynamic solubility assessment is purpose-driven.

-

Kinetic Solubility is a high-throughput measurement ideal for early discovery. It assesses the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[7][8] This mimics many in vitro biological assays and provides a rapid rank-ordering of compounds, but it can overestimate true solubility due to the formation of supersaturated solutions.[9][10]

-

Thermodynamic Solubility measures the concentration of a compound in a saturated solution at equilibrium with its solid form.[10] This is a lower-throughput but more accurate and relevant measure for pre-formulation, as it dictates the maximum dissolved concentration achievable in vivo and is the gold standard for regulatory submissions.

Caption: Decision workflow for solubility assessment.

Experimental Protocol: Thermodynamic pH-Solubility Profile (Shake-Flask Method)

This protocol is the definitive method for establishing the solubility of the drug substance for development purposes.

Objective: To determine the equilibrium solubility of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl in buffered aqueous media across a range of pH values.

Materials:

-

5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl powder

-

pH Buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)

-

HPLC-grade water, acetonitrile, and methanol

-

Glass vials with Teflon-lined caps

-

Orbital shaker with temperature control (set to 25°C or 37°C)

-

0.22 µm PVDF syringe filters

-

Calibrated HPLC-UV system

Methodology:

-

Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to separate vials containing 1 mL of each pH buffer. The goal is to create a visible slurry, ensuring solid material remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a minimum of 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solids.

-

Quantification: Dilute the filtrate with mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the samples using a validated, stability-indicating HPLC-UV method (see Section 4.3).

-

Data Analysis: Calculate the concentration in mg/mL or µM using a standard calibration curve. Perform each measurement in triplicate to assess variability. The pH of the final slurry should be measured to confirm it has not shifted during the experiment.[10]

Table 2: Template for pH-Solubility Data Reporting

| Buffer pH (Initial) | Final Slurry pH | Incubation Time (h) | Mean Concentration (mg/mL) | Std. Dev. | Observations |

|---|---|---|---|---|---|

| 1.2 | 24 | ||||

| 1.2 | 48 | ||||

| 4.5 | 24 | ||||

| 4.5 | 48 | ||||

| 6.8 | 24 |

| 6.8 | | 48 | | | |

Systematic Stability Assessment

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of temperature, humidity, and light.[11] This section details forced degradation studies to identify potential degradation pathways and outlines a formal stability study protocol according to ICH guidelines.

Forced Degradation (Stress Testing)

The purpose of forced degradation is to intentionally degrade the sample under more extreme conditions than those used in accelerated stability studies.[12][13] This serves two primary functions:

-

Pathway Elucidation: It helps identify the likely degradation products, which provides insight into the intrinsic stability of the molecule.[14]

-

Method Validation: It is essential for developing and validating a stability-indicating analytical method—a method that can accurately measure the decrease in the active ingredient's concentration due to degradation.[15]

Predicted Degradation Pathways:

-

Hydrolysis: The lactam (amide) bond in the five-membered ring is a potential site for acid- or base-catalyzed hydrolysis, leading to ring-opening.

-

Oxidation: The electron-rich aromatic ring and the primary amino group are susceptible to oxidation, potentially forming N-oxides, hydroxylated species, or colored polymeric impurities.

-

Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

Caption: Potential degradation pathways for the target molecule.

Experimental Protocol: Forced Degradation Studies

Objective: To generate degradation products and assess the intrinsic stability of the drug substance under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

-

Sample Preparation: Prepare solutions of the compound at approximately 1 mg/mL in a suitable solvent (e.g., water or methanol:water).

-

Stress Conditions: Expose the samples to the following conditions, targeting 5-20% degradation.[13]

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2, 8, and 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 2, 8, and 24 hours. (Base hydrolysis is often faster than acid).

-

Oxidation: Add 3% H₂O₂. Keep at room temperature, protected from light, for 2, 8, and 24 hours.

-

Thermal Degradation: Store the solid powder and the solution at 80°C for 48 hours.

-

Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[16][17]

-

-

Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic/basic samples. Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to obtain mass information on new peaks.

Table 3: Template for Forced Degradation Data Summary

| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant(s) |

|---|---|---|---|---|---|

| Control (t=0) | 0 | 100.0 | 0.0 | 0 | - |

| 0.1 M HCl, 60°C | 24 h | ||||

| 0.1 M NaOH, RT | 8 h | ||||

| 3% H₂O₂, RT | 24 h | ||||

| 80°C (Solid) | 48 h |

| Light (ICH Q1B) | - | | | | |

Development of a Stability-Indicating HPLC Method